An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoroaniline Hydrochloride
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-fluoroaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-fluoroaniline hydrochloride (CAS No. 909274-69-7), a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural characteristics, and thermal properties, alongside detailed, field-proven experimental protocols for their validation. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of 2-Bromo-5-fluoroaniline Hydrochloride in Drug Discovery
2-Bromo-5-fluoroaniline and its hydrochloride salt are pivotal building blocks in medicinal chemistry. The strategic placement of the bromo and fluoro substituents on the aniline ring offers unique electronic and steric properties, making it a valuable synthon for accessing a diverse range of complex molecular architectures. Notably, 2-Bromo-5-fluoroaniline is a known intermediate in the synthesis of the anti-tumor drug Phortress.[1] The hydrochloride salt is often preferred in drug development and formulation due to its enhanced stability and solubility in aqueous media compared to the free base. A thorough understanding of its physical properties is therefore paramount for process optimization, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).
Molecular and Structural Properties
A foundational understanding of the molecular and structural characteristics of 2-Bromo-5-fluoroaniline hydrochloride is essential for predicting its behavior in various chemical and physical environments.
| Property | Value | Source |
| Chemical Name | 2-Bromo-5-fluoroaniline hydrochloride | N/A |
| Synonyms | 2-Bromo-5-fluorobenzenamine hydrochloride | N/A |
| CAS Number | 909274-69-7 | |
| Molecular Formula | C₆H₆BrClFN | N/A |
| Molecular Weight | 226.48 g/mol | N/A |
| Appearance | Expected to be a white to off-white or light-colored crystalline solid. This is characteristic of many aniline hydrochlorides.[2] | N/A |
Diagram: Synthesis and Protonation of 2-Bromo-5-fluoroaniline
The following diagram illustrates the synthetic pathway from a common starting material to 2-Bromo-5-fluoroaniline, and its subsequent conversion to the hydrochloride salt.
Caption: Synthetic route to 2-Bromo-5-fluoroaniline and its conversion to the hydrochloride salt.
Thermal and Physicochemical Properties
| Property | 2-Bromo-5-fluoroaniline (Free Aniline) | 2-Bromo-5-fluoroaniline hydrochloride (Predicted) | Source (Free Aniline) |
| Melting Point | 43-47 °C | Significantly higher than the free aniline, likely in the range of 150-250 °C. For comparison, aniline hydrochloride melts at 198 °C.[2] | [1][3] |
| Boiling Point | 154 °C at 23 mmHg | Will likely decompose at elevated temperatures before boiling. Aniline hydrochloride boils at 245 °C.[2] | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols and ethers.[4] | Expected to have significantly higher aqueous solubility due to its ionic nature. Aniline hydrochloride has a water solubility of 1070 g/L at 20°C.[2] | [4] |
| pKa | Not available | The pKa of the anilinium ion is expected to be in the acidic range, similar to other anilinium ions. The pKa of the aniline conjugate acid is 4.6. | N/A |
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities.
Methodology:
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Sample Preparation: A small amount of the crystalline 2-Bromo-5-fluoroaniline hydrochloride is finely ground to a powder.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Measurement:
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A rapid heating rate is used to determine an approximate melting point.
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The sample is then cooled and a second measurement is taken with a slow heating rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Causality: The formation of the hydrochloride salt introduces strong ionic interactions, which require more energy to overcome compared to the intermolecular forces in the free aniline, thus leading to a higher melting point.
Experimental Protocol: Aqueous Solubility Assessment
Enhanced aqueous solubility is a primary reason for preparing the hydrochloride salt of an API.
Methodology (Shake-Flask Method):
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Sample Preparation: An excess amount of 2-Bromo-5-fluoroaniline hydrochloride is added to a known volume of deionized water in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Collection: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn.
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Filtration: The aliquot is filtered through a 0.45 µm syringe filter to remove any undissolved solid.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The protonation of the basic aniline nitrogen to form the anilinium cation allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Bromo-5-fluoroaniline hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ammonium protons. The chemical shifts of the aromatic protons will be influenced by the bromo and fluoro substituents. The ammonium protons will likely appear as a broad singlet, and its chemical shift may be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the benzene ring. The carbon atoms attached to the bromine and fluorine will exhibit specific chemical shifts.
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¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.
Experimental Protocol: NMR Sample Preparation
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Solvent Selection: A deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆, is chosen.
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Sample Preparation: Approximately 5-10 mg of 2-Bromo-5-fluoroaniline hydrochloride is dissolved in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
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Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.
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Analysis: The NMR spectra are acquired on a calibrated spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorptions:
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N-H stretching: A broad absorption band in the region of 2400-3200 cm⁻¹ is expected for the ammonium (N⁺-H) group.
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Aromatic C-H stretching: Absorptions above 3000 cm⁻¹.
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Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
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C-N stretching: Around 1250-1350 cm⁻¹.
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C-F stretching: A strong absorption in the 1000-1400 cm⁻¹ region.
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C-Br stretching: In the fingerprint region, typically below 1000 cm⁻¹.
Experimental Protocol: KBr Pellet Method
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Sample Preparation: A small amount of 2-Bromo-5-fluoroaniline hydrochloride (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr).
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Grinding: The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.
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Pellet Formation: The powdered mixture is pressed into a transparent pellet using a hydraulic press.
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Analysis: The IR spectrum of the KBr pellet is recorded.
Diagram: Analytical Workflow for Physical Property Determination
Caption: A comprehensive workflow for the synthesis, purification, and characterization of 2-Bromo-5-fluoroaniline hydrochloride.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-fluoroaniline hydrochloride. The safety information for the free aniline provides a good starting point, with the understanding that the hydrochloride salt may have additional corrosive properties.
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Hazard Statements (based on 2-Bromo-5-fluoroaniline): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
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Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of 2-Bromo-5-fluoroaniline hydrochloride. While specific experimental data for the hydrochloride salt remains to be fully elucidated in publicly available literature, this guide offers a robust framework for its characterization based on established principles and data from analogous compounds. The provided experimental protocols are designed to be self-validating and offer a clear path for researchers to generate reliable data for this important pharmaceutical intermediate. A comprehensive understanding and application of these principles will undoubtedly facilitate the efficient and effective use of 2-Bromo-5-fluoroaniline hydrochloride in drug discovery and development.
References
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National Center for Biotechnology Information. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-fluoroaniline. Retrieved from [Link]
